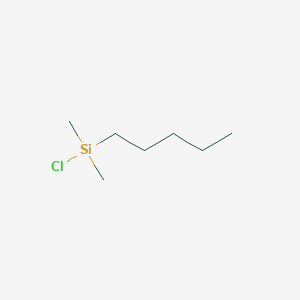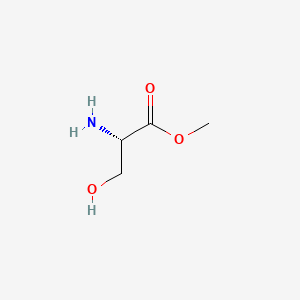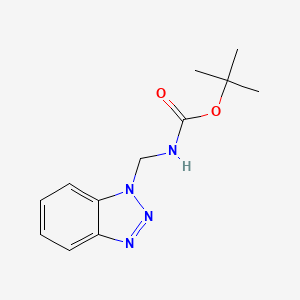
2-Bromo-4-ethyl-1-iodobenzene
Overview
Description
2-Bromo-4-ethyl-1-iodobenzene is a chemical compound with the molecular formula C8H8BrI . It has an average mass of 310.958 Da and a monoisotopic mass of 309.885376 Da . It is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, an iodine atom, and an ethyl group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Chemical Reactions Analysis
While specific reactions involving this compound are not extensively documented, similar compounds like 2-bromoiodobenzene are known to be used in Pd-catalyzed cross-coupling reactions with amino-functionalized organozinc reagents .Scientific Research Applications
Synthesis of Valuable Intermediates
2-Bromo-4-ethyl-1-iodobenzene is a precursor in various organic syntheses, especially those involving benzynes and other aromatic compounds. For instance, derivatives like 1,2-dibromo-3-iodobenzene and 1,2-dibromo-4-iodobenzene are utilized in regioselective bromination and halogen/metal permutations, highlighting their significance in the synthesis of valuable intermediates for further chemical transformations (Diemer, Leroux, & Colobert, 2011).
Role in Domino Transformation Processes
The compound plays a crucial role in domino transformation processes. For example, CuI-catalyzed coupling with beta-keto esters leads to the formation of 2,3-disubstituted benzofurans, a transformation that involves both intermolecular C-C bond formation and intramolecular C-O bond formation. This demonstrates the compound's versatility and reactivity in complex organic syntheses (Lu, Wang, Zhang, & Ma, 2007).
Use in Halogenation and Catalytic Reactions
This compound is instrumental in halogenation reactions, serving as a catalyst or intermediate in processes like bromolactonization of alkenoic acids and in the synthesis of bromoiodobenzenes. Such reactions are pivotal in the production of pharmaceuticals, dyes, and electroluminescent materials (Bovonsombat & Mcnelis, 1993). Moreover, its involvement in catalytic reactions, such as catalyst-free P-C coupling reactions under specific conditions, showcases its utility in a wide array of chemical syntheses (Jablonkai & Keglevich, 2015).
properties
IUPAC Name |
2-bromo-4-ethyl-1-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIQMFSUWSUHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3180674.png)

![2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone](/img/structure/B3180682.png)
![Methyl 1-[(2,4-dichlorophenyl)methyl]-1h-indazole-3-carboxylate](/img/structure/B3180686.png)






![Acetic acid 3-[2-(dimethylamino)-1,2-dioxoethyl]-1H-indole-4-yl ester](/img/structure/B3180768.png)


